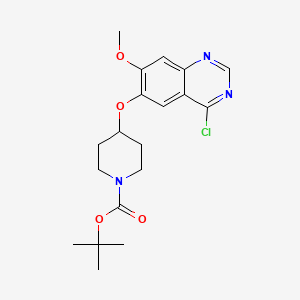

Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate is a complex organic compound that features a quinazoline core, a piperidine ring, and a tert-butyl ester group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a kinase inhibitor.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Attachment of the Piperidine Ring: This step involves nucleophilic substitution reactions where the piperidine ring is attached to the quinazoline core.

Formation of the Tert-butyl Ester: The final step involves esterification reactions using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C19H24ClN3O4

- Molecular Weight : 393.86 g/mol

- CAS Number : 612501-45-8

The structure features a piperidine ring substituted with a tert-butyl ester and a quinazoline moiety, which is crucial for its biological activity.

Drug Development

Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its unique structural features that may confer specific biological activities.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific protein targets involved in tumor growth. The quinazoline scaffold is known for its role in targeting kinases, which are critical in cancer signaling pathways. For instance, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), making them candidates for treating various cancers .

The compound's lipophilicity suggests it may have favorable pharmacokinetic properties, allowing it to penetrate cellular membranes effectively. This characteristic is essential for compounds intended for oral administration or systemic circulation.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| Compound A | Anticancer | EGFR | |

| Compound B | Antimicrobial | Bacterial Enzymes | |

| Compound C | Anti-inflammatory | Cytokines |

Potential Therapeutic Uses

Given its structural attributes, this compound may be explored for various therapeutic applications:

Mecanismo De Acción

The compound exerts its effects primarily through kinase inhibition. It targets specific kinases such as the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase. By inhibiting these kinases, the compound can interfere with cellular signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparación Con Compuestos Similares

Similar Compounds

Vandetanib: A similar compound that also targets VEGFR, EGFR, and RET-tyrosine kinase.

Gefitinib: Another kinase inhibitor targeting EGFR.

Erlotinib: Similar to gefitinib, it targets EGFR and is used in cancer therapy.

Uniqueness

Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other kinase inhibitors. Its tert-butyl ester group may enhance its stability and bioavailability.

Actividad Biológica

Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate, identified by CAS number 612501-45-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources.

- Molecular Formula : C19H24ClN3O4

- Molecular Weight : 393.86 g/mol

- Synthesis : The compound can be synthesized through a reaction involving di-tert-butylazodicarboxylate and 4-chloro-7-methoxyquinazoline derivatives under controlled conditions, typically in dichloromethane at low temperatures .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as an anti-cancer agent and its effects on various biological pathways.

Anticancer Activity

- Mechanism of Action : this compound has shown promising results as an inhibitor of the PI3K/mTOR pathway, which is crucial for cell proliferation and survival. This pathway is often dysregulated in cancer .

-

Case Studies :

- In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including those derived from breast and prostate cancers. The IC50 values indicated a potent activity, comparable to standard chemotherapeutic agents .

- A study highlighted its efficacy in reducing tumor size in xenograft models, suggesting its potential for development as a therapeutic agent .

- Comparative Efficacy : When compared to other quinazoline derivatives, this compound exhibited superior activity against resistant cancer cell lines, making it a candidate for further development in targeted therapies .

Other Biological Activities

Besides anticancer properties, this compound has been evaluated for other pharmacological effects:

Research Findings Summary

Propiedades

IUPAC Name |

tert-butyl 4-(4-chloro-7-methoxyquinazolin-6-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O4/c1-19(2,3)27-18(24)23-7-5-12(6-8-23)26-16-9-13-14(10-15(16)25-4)21-11-22-17(13)20/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBFOAWOTXARGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.